molecular formula C5H9O3P B14736337 [(3-Methylbut-3-en-1-yl)oxy](oxo)phosphaniumolate CAS No. 4936-73-6

[(3-Methylbut-3-en-1-yl)oxy](oxo)phosphaniumolate

Cat. No.: B14736337
CAS No.: 4936-73-6
M. Wt: 148.10 g/mol
InChI Key: YMSUKJPOIKLTOJ-UHFFFAOYSA-N
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Description

(3-Methylbut-3-en-1-yl)oxyphosphaniumolate is a chemical compound with a unique structure that includes a phosphonium group bonded to an oxo group and a 3-methylbut-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbut-3-en-1-yl)oxyphosphaniumolate typically involves the reaction of 3-methylbut-3-en-1-ol with a phosphonium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of (3-Methylbut-3-en-1-yl)oxyphosphaniumolate involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methylbut-3-en-1-yl)oxyphosphaniumolate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The 3-methylbut-3-en-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions include phosphine oxides, hydroxyl derivatives, and various substituted phosphonium compounds.

Scientific Research Applications

Chemistry

In chemistry, (3-Methylbut-3-en-1-yl)oxyphosphaniumolate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also used in the study of reaction mechanisms involving phosphonium intermediates.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and proteins, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, (3-Methylbut-3-en-1-yl)oxyphosphaniumolate is explored for its potential therapeutic applications. It is studied for its ability to modulate biological pathways and its potential as a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (3-Methylbut-3-en-1-yl)oxyphosphaniumolate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is mediated by the phosphonium group, which can undergo nucleophilic attack by amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    [(3-Methylbut-2-en-1-yl)oxy]sulfonic acid: This compound has a similar structure but contains a sulfonic acid group instead of a phosphonium group.

    4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound shares the 3-methylbut-2-en-1-yl group but has a different core structure.

Uniqueness

(3-Methylbut-3-en-1-yl)oxyphosphaniumolate is unique due to its phosphonium group, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability profiles.

Properties

CAS No.

4936-73-6

Molecular Formula

C5H9O3P

Molecular Weight

148.10 g/mol

IUPAC Name

3-methylbut-3-enoxy-oxido-oxophosphanium

InChI

InChI=1S/C5H9O3P/c1-5(2)3-4-8-9(6)7/h1,3-4H2,2H3

InChI Key

YMSUKJPOIKLTOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCO[P+](=O)[O-]

Origin of Product

United States

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